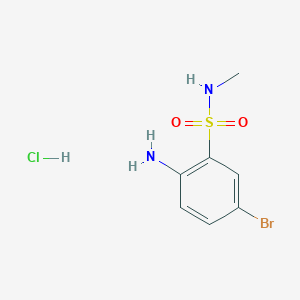

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride

Description

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride is a chemical compound with the molecular formula C7H9BrN2O2S·HCl. It is a derivative of benzenesulfonamide, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name |

2-amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2S.ClH/c1-10-13(11,12)7-4-5(8)2-3-6(7)9;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQOFOCYZRZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247107-00-0 | |

| Record name | 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride typically involves the following steps:

Bromination: The starting material, N-methylbenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The amino and bromine groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-bromobenzenesulfonamide: Lacks the N-methyl group, which may affect its binding affinity and specificity.

2-Amino-4-bromo-N-methylbenzenesulfonamide: The bromine atom is at a different position, which can alter its reactivity and interactions.

N-Methylbenzenesulfonamide: Lacks both the amino and bromine groups, making it less versatile in chemical reactions.

Uniqueness

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride is unique due to the presence of both the amino and bromine groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it a valuable compound in various research and industrial applications.

Biological Activity

2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride is a sulfonamide derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including anti-inflammatory, antibacterial, and anticancer activities. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H9BrN2O2S

- Molecular Weight : 171.13 g/mol

- CAS Number : 98198-48-2

The presence of the sulfonamide group is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across multiple studies, revealing several mechanisms of action:

-

Antibacterial Activity :

- The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have indicated that sulfonamides can inhibit bacterial folate synthesis, leading to bactericidal effects.

-

Anti-inflammatory Effects :

- Research has shown that this compound can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. It has been demonstrated to reduce inflammation in murine models when tested alongside lipopolysaccharide (LPS) stimulation.

-

Anticancer Potential :

- Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MDA-MB-231). The mechanism involves the activation of caspase pathways and disruption of cell cycle progression.

Case Study: Anticancer Activity

A study focusing on the anticancer effects of sulfonamides revealed that this compound induced significant apoptosis in MDA-MB-231 cells. The study reported:

- IC50 Values : The compound exhibited an IC50 value of approximately 4.6 µM, indicating potent cytotoxicity against breast cancer cells.

- Mechanism : The induction of apoptosis was linked to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli | 12.5 | Inhibition of folate synthesis |

| Anti-inflammatory | Murine macrophages | N/A | Cytokine modulation |

| Anticancer | MDA-MB-231 | 4.6 | Apoptosis induction |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the chemical structure affect biological activity. For instance, the presence of halogen substituents (like bromine) at specific positions on the benzene ring enhances the compound's potency against certain targets while maintaining selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-5-bromo-N-methylbenzenesulfonamide hydrochloride, and how do reaction conditions affect product purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

Sulfonylation : Introduce the sulfonamide group via reaction of 5-bromo-2-aminobenzenesulfonyl chloride with methylamine under controlled pH (8–10) in anhydrous dichloromethane .

Hydrochloride Formation : Treat the free base with HCl gas in ethanol to precipitate the hydrochloride salt .

Purity is optimized by monitoring reaction temperature (0–5°C during sulfonylation to minimize byproducts) and using column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C5, methyl group on sulfonamide) .

- FTIR : Confirm sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and amine hydrochloride (N–H stretch at 2500–3000 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation .

Q. What solvents and conditions are optimal for dissolving 2-Amino-5-bromo-N-methylbenzenesulfonamide hydrochloride in biological assays?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO at 10 mM) but limited solubility in water. For in vitro studies:

- Prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity).

- Use phosphate-buffered saline (PBS, pH 7.4) for dilution, with sonication (30 min) to ensure homogeneity .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key steps:

- Bromination : Evaluate regioselectivity using Fukui indices to identify reactive sites on the benzene ring .

- Sulfonamide Formation : Simulate nucleophilic attack by methylamine on sulfonyl chloride to optimize reaction kinetics .

Experimental validation involves adjusting catalysts (e.g., triethylamine) and solvents based on computational insights .

Q. What strategies resolve discrepancies in reported biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed cell lines, incubation times).

- HPLC-Purity Verification : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Structure-Activity Relationship (SAR) Studies : Compare activity with analogs (e.g., 2-Amino-5-chloro derivatives) to isolate substituent effects .

Q. How do halogen substituents (e.g., bromine) influence the compound’s interaction with biological targets?

- Methodological Answer : Bromine enhances hydrophobic interactions and electron-withdrawing effects, altering binding affinity. Experimental approaches:

- Molecular Docking : Model interactions with target enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to compare bromine vs. chlorine analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?

- Methodological Answer : While the compound is not chiral, scale-up challenges include:

- Byproduct Control : Optimize stoichiometry (e.g., methylamine excess ≤10%) to prevent di-sulfonylation .

- Crystallization Optimization : Use anti-solvent (e.g., diethyl ether) addition under controlled cooling (2°C/min) to enhance crystal yield .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in enzyme inhibition assays?

- Methodological Answer :

- Dose Range : Test 0.1–100 µM concentrations, prepared via serial dilution in assay buffer.

- Controls : Include a known inhibitor (e.g., acetazolamide for carbonic anhydrase) and vehicle (DMSO).

- Data Normalization : Express activity as % inhibition relative to controls, using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ .

Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.